molecular formula C18H24ClN3O B5095155 1-Benzhydryl-3-[2-(dimethylamino)ethyl]urea;hydrochloride

1-Benzhydryl-3-[2-(dimethylamino)ethyl]urea;hydrochloride

Cat. No.: B5095155
M. Wt: 333.9 g/mol
InChI Key: OTSIPYINYKZHLW-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-[2-(dimethylamino)ethyl]urea;hydrochloride is a chemical compound that belongs to the class of benzhydryl derivatives. This compound is characterized by the presence of a benzhydryl group attached to a urea moiety, which is further linked to a dimethylaminoethyl group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Mechanism of Action

“N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives” can initiate the free radical polymerization of acrylates under a LED at 405 nm . They can also be used for the synthesis of interpenetrated polymer networks and adapted for 3D printing .

Safety and Hazards

“2-Chloro-N,N-dimethylethylamine hydrochloride (DMC)” is classified as a poison by intraperitoneal and subcutaneous routes . It’s a questionable carcinogen with experimental neoplastigenic data . Mutation data has been reported . When heated to decomposition it emits very toxic fumes of Cl and NOx .

Preparation Methods

The synthesis of 1-Benzhydryl-3-[2-(dimethylamino)ethyl]urea;hydrochloride involves several steps:

    Starting Materials: Benzhydryl chloride, dimethylamine, and ethyl isocyanate.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Benzhydryl-3-[2-(dimethylamino)ethyl]urea;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: Acidic or basic hydrolysis of the compound can lead to the cleavage of the urea moiety, forming benzhydryl amine and other by-products.

Scientific Research Applications

1-Benzhydryl-3-[2-(dimethylamino)ethyl]urea;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various benzhydryl derivatives.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Comparison with Similar Compounds

1-Benzhydryl-3-[2-(dimethylamino)ethyl]urea;hydrochloride can be compared with other similar compounds such as:

    Diphenhydramine: Both compounds contain a benzhydryl group, but diphenhydramine is primarily used as an antihistamine.

    1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: This compound is used as a coupling agent in peptide synthesis, highlighting the versatility of benzhydryl derivatives in different applications.

    Benzhydryl Compounds: The benzhydryl group is a common structural motif in various compounds with diverse biological and chemical properties.

Properties

IUPAC Name

1-benzhydryl-3-[2-(dimethylamino)ethyl]urea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O.ClH/c1-21(2)14-13-19-18(22)20-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,17H,13-14H2,1-2H3,(H2,19,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSIPYINYKZHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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